synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one
synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one
An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one
Executive Summary
1-(Piperidin-4-yl)but-3-yn-2-one is a bifunctional molecule of significant interest to the medicinal chemistry and drug development sectors. It incorporates two key pharmacophores: the piperidine ring, a ubiquitous scaffold in pharmaceuticals known to enhance solubility and modulate pharmacokinetic properties, and the ynone (α,β-acetylenic ketone) moiety, a versatile building block and Michael acceptor present in numerous biologically active compounds.[1][2][3] This guide, intended for researchers and drug development professionals, provides a detailed examination of robust and efficient strategies for the synthesis of this target molecule. By leveraging established, high-yield transformations, we will explore two primary, field-proven synthetic pathways: the oxidation of a propargyl alcohol precursor and the chemoselective acylation of a terminal alkyne via a Weinreb amide intermediate. Each strategy is analyzed for its merits, including reaction efficiency, scalability, and safety, providing the reader with a comprehensive framework for selecting and executing the optimal synthesis.
Introduction: Significance and Synthetic Strategy
The molecular architecture of 1-(Piperidin-4-yl)but-3-yn-2-one presents a unique synthetic challenge: the controlled construction of a reactive ynone functionality appended to a piperidine core, which itself contains a reactive secondary amine. The ynone group is a powerful electrophile and a valuable precursor for synthesizing heterocycles like pyrazoles and furans.[1] The piperidine scaffold is a cornerstone of modern drug design, found in numerous top-selling pharmaceuticals.[4]
A successful synthesis must therefore employ a strategy that allows for the creation of the ynone without compromising the integrity of the piperidine ring. This necessitates the use of a protecting group for the piperidine nitrogen, with the tert-butyloxycarbonyl (Boc) group being an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
This guide will focus on two retrosynthetic disconnections that lead to practical and reliable synthetic routes, as illustrated below.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two primary bond disconnections that inform our forward synthetic strategies.
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Disconnection A (C-O Bond Oxidation): This approach views the target ynone as the product of an oxidation reaction. The immediate precursor is the corresponding secondary propargyl alcohol, 1-(Piperidin-4-yl)but-3-yn-2-ol. This alcohol can be formed through the nucleophilic addition of an acetylene equivalent (e.g., ethynylmagnesium bromide) to a piperidine-4-carboxaldehyde precursor.
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Disconnection B (C-C Bond Formation): This strategy involves forming the C2-C3 bond of the butynone chain. This is a classic ynone synthesis approach, achieved by reacting a metal acetylide with an appropriate acylating agent. To ensure high selectivity and prevent over-addition, a Weinreb amide derived from piperidine-4-carboxylic acid serves as an ideal acyl electrophile.[5]
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
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Rationale: The conversion of the carboxylic acid to a Weinreb amide provides a stable intermediate that can be cleanly reduced to the aldehyde in the next step. Direct reduction of the carboxylic acid is often problematic and can lead to over-reduction to the alcohol.
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Protocol:
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To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add a coupling agent such as HBTU (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). [6] 2. Stir the mixture for 15-20 minutes to form the activated ester.
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Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and allow the reaction to warm to room temperature and stir overnight. [7] 4. Perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.
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Step 2: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate (Aldehyde)
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Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts the Weinreb amide to the corresponding aldehyde. [8]The reaction is typically fast and clean at low temperatures.
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Protocol:
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Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C under an inert atmosphere (N₂ or Ar).
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Slowly add a solution of LiAlH₄ (1.2 eq) in THF.
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Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 20-30 minutes.
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Quench the reaction carefully by the slow, sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
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Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with ethyl acetate.
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Concentrate the filtrate to yield the crude aldehyde, which can be purified by silica gel chromatography.
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Step 3: Synthesis of tert-butyl 4-(1-hydroxybut-3-yn-1-yl)piperidine-1-carboxylate (Propargyl Alcohol)
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Rationale: The addition of an ethynyl Grignard reagent to the aldehyde is a classic and highly effective method for forming the propargyl alcohol precursor.
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Protocol:
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Prepare ethynylmagnesium bromide in situ by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF, or use a commercially available solution.
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To a solution of the aldehyde (1.0 eq) in anhydrous THF at 0 °C, add the ethynylmagnesium bromide solution (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the aldehyde.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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Purify the resulting propargyl alcohol by column chromatography.
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Step 4: Synthesis of tert-butyl 4-(2-oxobut-3-yn-1-yl)piperidine-1-carboxylate (Protected Ynone)
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Rationale: N-Iodosuccinimide (NIS) provides a mild and efficient method for the oxidation of propargyl alcohols to ynones, avoiding the use of toxic heavy metals like chromium or harsh conditions associated with Swern oxidations. [1][9]Control experiments suggest the reaction may proceed via a radical pathway. [1]* Protocol:
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Dissolve the propargyl alcohol (1.0 eq) in a solvent such as acetonitrile (MeCN).
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Add N-Iodosuccinimide (NIS) (1.5-2.0 eq) to the solution.
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Stir the reaction at room temperature for 5-10 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. [9] 4. Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine) and brine.
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Dry the organic phase, concentrate, and purify by column chromatography to yield the N-Boc protected ynone.
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Step 5: Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one (Final Product)
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Rationale: The Boc protecting group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane are standard reagents for this transformation. [10]* Protocol:
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Dissolve the N-Boc protected ynone in DCM.
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Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.
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Monitor deprotection by TLC.
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Remove the solvent and excess acid under reduced pressure.
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Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.
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Extract the aqueous layer with DCM. Dry the combined organic layers, concentrate, and purify as needed to yield the final product, which may be isolated as a free base or a salt (e.g., hydrochloride).
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Synthetic Strategy II: Weinreb Amide Acylation
This elegant strategy builds the ynone directly by reacting an organometallic acetylide with the N-Boc-piperidine Weinreb amide. Its primary advantage is the high chemoselectivity of the Weinreb amide, which forms a stable tetrahedral intermediate with the Grignard reagent that does not collapse and react further until acidic workup, thus preventing the formation of tertiary alcohol byproducts—a common issue when using esters. [5][11][12]
Workflow Overview
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
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Rationale & Protocol: This step is identical to Step 1 in Strategy I.
Step 2: Synthesis of tert-butyl 4-(2-oxobut-3-yn-1-yl)piperidine-1-carboxylate (Protected Ynone)
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Rationale: The core C-C bond-forming step. The nucleophilic ethynyl Grignard reagent adds to the electrophilic carbonyl of the Weinreb amide. The resulting magnesium-chelated intermediate is stable until workup.
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Protocol:
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Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
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Add ethynylmagnesium bromide solution (2.0-3.0 eq) dropwise. [7]The use of excess Grignard reagent ensures complete conversion.
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Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.
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Quench the reaction by carefully adding saturated aqueous NH₄Cl.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by silica gel chromatography to isolate the N-Boc protected ynone.
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Step 3: Synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one (Final Product)
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Rationale & Protocol: This deprotection step is identical to Step 5 in Strategy I.
Comparative Analysis of Synthetic Routes
Both strategies offer viable pathways to the target molecule. The choice between them may depend on available starting materials, equipment, and desired scale.
| Parameter | Strategy I: Propargyl Alcohol Oxidation | Strategy II: Weinreb Amide Acylation |
| Number of Steps | 5 (from carboxylic acid) | 3 (from carboxylic acid) |
| Key Transformations | Reduction, Grignard Addition, Oxidation | Grignard Addition to Weinreb Amide |
| Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Good; oxidation step may require optimization. | Excellent; fewer steps and robust reactions. |
| Reagent Safety | Requires LiAlH₄ (pyrophoric) and an oxidant (e.g., NIS is relatively safe, but others like CrO₃ are highly toxic). | Requires LiAlH₄ if starting from acid to make aldehyde for route 1, but this route avoids it. Grignard reagents are moisture-sensitive. |
| Key Advantages | Modular; propargyl alcohol intermediate can be used for other transformations. | More convergent and efficient. Avoids an oxidation and a reduction step, leading to higher overall yield and atom economy. |
| Potential Drawbacks | Longer synthetic sequence. The oxidation step can sometimes be low-yielding or produce side products depending on the chosen reagent. | Requires a larger excess of the Grignard reagent in the key step. |
Conclusion
This guide has detailed two scientifically sound and practical strategies for the .
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Strategy I (Propargyl Alcohol Oxidation) is a reliable, albeit longer, route that proceeds through well-understood transformations. Its modularity allows for the isolation of useful intermediates.
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Strategy II (Weinreb Amide Acylation) represents a more elegant and efficient approach. By reducing the number of synthetic steps, it offers a higher potential overall yield and better atom economy, making it the recommended pathway for both laboratory-scale synthesis and potential scale-up operations.
The choice of N-Boc as the protecting group in both schemes ensures compatibility with the reaction conditions and allows for a straightforward final deprotection to yield the desired target molecule, a valuable building block for further exploration in drug discovery programs.
References
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Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(19), 13726–13733. [Link] [1][9][13]2. Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link] [5]3. ACS Publications. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link] [1]4. Organic Chemistry Tutor. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. Leah4sci.com. Retrieved from a relevant organic chemistry educational resource. (Note: A direct, stable URL for this specific topic from this source is not available, but the principle is widely documented in standard organic chemistry texts.)
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